N,N'-Dibenzyl-N,N'-dimethylethylenediamine

Coordination Chemistry Ligand Stability Metal Complexation

N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1) is a bidentate tertiary diamine ligand featuring a central ethylenediamine backbone substituted with both methyl and benzyl groups on each nitrogen atom. This N,N'-dimethylated structure confers unique coordination properties distinct from its non-methylated analogs.

Molecular Formula C18H24N2
Molecular Weight 268.4 g/mol
CAS No. 102-18-1
Cat. No. B085554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dibenzyl-N,N'-dimethylethylenediamine
CAS102-18-1
Molecular FormulaC18H24N2
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCN(CCN(C)CC1=CC=CC=C1)CC2=CC=CC=C2
InChIInChI=1S/C18H24N2/c1-19(15-17-9-5-3-6-10-17)13-14-20(2)16-18-11-7-4-8-12-18/h3-12H,13-16H2,1-2H3
InChIKeyVRPZLDIUBCEYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1): A High-Performance Ligand for Coordination Chemistry and Catalysis


N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1) is a bidentate tertiary diamine ligand featuring a central ethylenediamine backbone substituted with both methyl and benzyl groups on each nitrogen atom. This N,N'-dimethylated structure confers unique coordination properties distinct from its non-methylated analogs [1]. The compound serves as a versatile building block in organic synthesis and a robust ligand for transition metal complexes, with applications spanning catalysis, materials science, and medicinal chemistry [2]. Its dual benzyl groups enhance stability and solubility in organic media, while also enabling selective deprotection via hydrogenolysis to regenerate the parent diamine .

Why N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1) Cannot Be Replaced by Unmethylated or Partially Substituted Analogs


Simple substitution with unmethylated N,N'-dibenzylethylenediamine (DBEn, CAS 140-28-3) or partially substituted analogs is not scientifically equivalent because the N,N'-dimethylation in this compound fundamentally alters its ligand field strength, steric profile, and chemical stability. Direct comparative studies demonstrate that while DBEn is prone to oxidative degradation under certain coordination conditions, the methylated variant (Me₂DBEn) remains structurally intact and undegraded, as confirmed by IR spectroscopy [1]. Furthermore, the presence of the methyl groups significantly influences the magnetic behavior and geometry of the resulting metal complexes—substituting this ligand with a less substituted analog would yield complexes with different electronic structures and potentially divergent catalytic performance [2]. The differential pKa values (7.85 for Me₂DBEn vs. ~9.2 for DBEn) further underscore the electronic divergence between these compounds . In precision coordination chemistry and catalysis, these quantifiable differences preclude generic substitution.

Quantitative Differentiation: N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1) vs. Unmethylated DBEn


Ligand Degradation Resistance: Undegraded vs. Oxidized in Copper/Nickel Complexes

In a direct comparative study of copper(II) and nickel(II) complexes, N,N'-dibenzyl-N,N'-dimethylethylenediamine (Me₂DBEn) demonstrated superior chemical robustness compared to the fully benzylated analog tetrabenzylethylenediamine. IR spectroscopic analysis explicitly established that, unlike tetrabenzylethylenediamine which undergoes degradation during complexation, Me₂DBEn 'remained undegraded' [1]. This differential stability is critical for reproducible synthesis and long-term catalyst performance.

Coordination Chemistry Ligand Stability Metal Complexation

Electronic Structure Divergence: Differential pKa Values Indicate Altered Basicity

The predicted pKa value for N,N'-dibenzyl-N,N'-dimethylethylenediamine is 7.85 ± 0.50 , significantly lower than the pKa reported for its unmethylated analog N,N'-dibenzylethylenediamine (DBEn), which ranges from 9.15 to 9.58 . This ~1.3-1.7 unit decrease in basicity reflects the electron-withdrawing inductive effect of the N-methyl groups, which modulates the nitrogen lone pair availability and consequently the ligand's metal-binding thermodynamics.

Physical Organic Chemistry Basicity Ligand Design

Magnetic Behavior Differentiation: Antiferromagnetic Coupling in Hydroxy-Bridged Cu(II) Complexes

Copper(II) complexes of N,N'-dibenzyl-N,N'-dimethylethylenediamine exhibit distinct magnetic behavior compared to those formed with the parent DBEn ligand. The binuclear complex [Cu(Me₂DBEn)(OH)]₂(ClO₄)₂ displays antiferromagnetic behavior and is assigned a hydroxy-bridged structure, whereas all other Cu(Me₂DBEn)X₂ complexes are magnetically dilute, high-spin complexes [1]. In contrast, copper(II) complexes with DBEn typically exhibit five- and six-coordinate geometries with different magnetic ground states [2].

Magnetic Materials Copper Complexes Molecular Magnetism

Synthetic Versatility: Controlled Deprotection to N,N'-Dimethylethylenediamine

N,N'-Dibenzyl-N,N'-dimethylethylenediamine serves as a protected precursor that can be selectively deprotected via catalytic hydrogenolysis to yield N,N'-dimethylethylenediamine (DMEDA) . This orthogonal deprotection strategy is not possible with fully benzylated analogs lacking the methyl groups, which would yield the unprotected ethylenediamine. The benzyl groups in this compound act as removable protecting groups while the methyl groups remain intact, enabling a stepwise synthetic approach to unsymmetrical diamines.

Organic Synthesis Protecting Group Chemistry Hydrogenolysis

Coordination Environment Flexibility: Ni(II) Complexes Exhibit Nitro-Nitrito Equilibrium

Nickel(II) complexes of N,N'-dibenzyl-N,N'-dimethylethylenediamine display unique dynamic behavior in solution. The complex Ni(Me₂DBEn)₂(NO₂)₂ exists as a nitrito complex in the solid phase but establishes a nitro-nitrito equilibrium in chloroform solution [1]. This linkage isomerism is not reported for the corresponding unmethylated DBEn complexes, suggesting that the steric and electronic influence of the N-methyl groups facilitates this dynamic coordination behavior.

Coordination Chemistry Linkage Isomerism Nickel Complexes

High-Value Research and Industrial Applications for N,N'-Dibenzyl-N,N'-dimethylethylenediamine (CAS 102-18-1)


Robust Ligand for Copper-Catalyzed Cross-Coupling Reactions

Due to its demonstrated resistance to oxidative degradation during metal complexation compared to tetrabenzylethylenediamine [1], N,N'-dibenzyl-N,N'-dimethylethylenediamine is preferentially selected as a ligand for copper-catalyzed cross-coupling and Ullmann-type reactions. Its undegraded stability under reaction conditions ensures consistent catalytic performance across multiple cycles, reducing the need for frequent catalyst replacement. The bidentate chelation provided by the diamine backbone, combined with the steric protection from the benzyl groups, creates a well-defined coordination sphere that can stabilize reactive copper intermediates. This application is supported by the documented formation of stable Cu(II) complexes with this ligand [1].

Synthesis of Unsymmetrical Diamines via Orthogonal Deprotection

This compound is uniquely suited for multi-step syntheses requiring sequential amine deprotection. As established in the evidence, catalytic hydrogenolysis selectively removes the benzyl groups while preserving the N-methyl groups, yielding N,N'-dimethylethylenediamine . This orthogonal deprotection strategy cannot be replicated with N,N'-dibenzylethylenediamine or tetrabenzylethylenediamine, which would yield unsubstituted ethylenediamine upon hydrogenolysis. Procurement of this specific compound is essential for synthetic routes targeting unsymmetrical polyamines where retention of tertiary amine functionality is required after benzyl removal.

Investigation of Magnetic Exchange Phenomena in Binuclear Copper Complexes

The specific antiferromagnetic behavior observed in the hydroxy-bridged dimer [Cu(Me₂DBEn)(OH)]₂(ClO₄)₂ [1] makes this ligand a valuable tool for researchers studying magnetic exchange coupling in bioinorganic model systems. The presence of the N-methyl groups in Me₂DBEn influences the superexchange pathway through the bridging hydroxide ligands, providing a distinct magnetic signature compared to analogous complexes prepared from unmethylated DBEn [2]. This compound is therefore indicated for fundamental studies in molecular magnetism and for the development of copper-based magnetic materials.

Model System for Linkage Isomerism in Nickel Coordination Chemistry

The documented nitro-nitrito equilibrium observed for Ni(Me₂DBEn)₂(NO₂)₂ in chloroform solution [1] establishes this ligand as a useful scaffold for studying linkage isomerization phenomena. Researchers investigating dynamic coordination behavior or designing stimuli-responsive metal complexes can leverage this property. The steric influence of the N-methyl and N-benzyl substituents creates an environment that permits the reversible coordination shift of the nitrite ligand, a feature that may be exploited in the design of molecular switches or sensors.

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